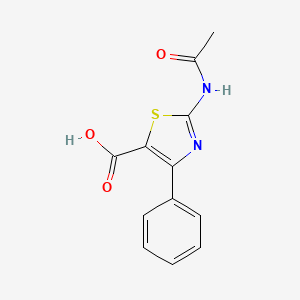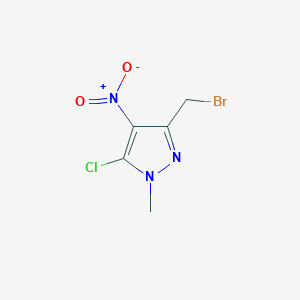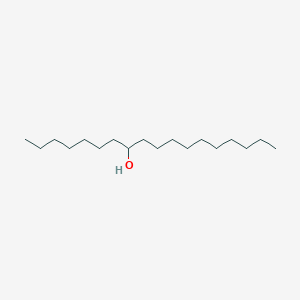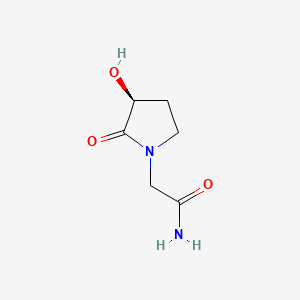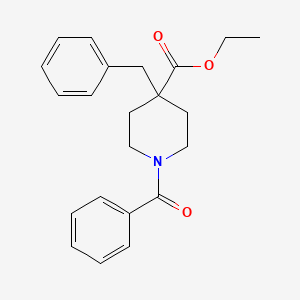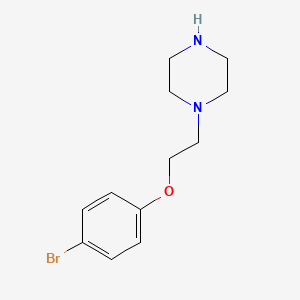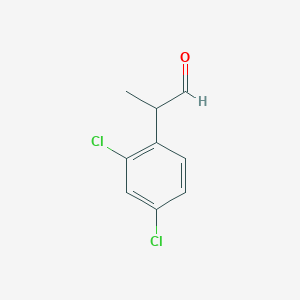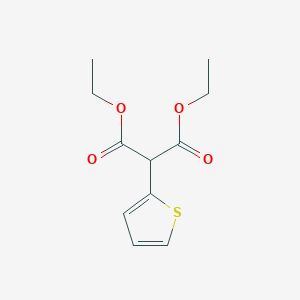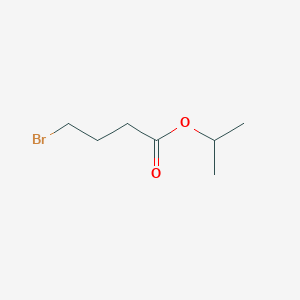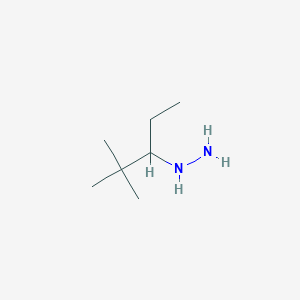![molecular formula C11H19F3N2O2Si2 B8747944 Pyrimidine, 5-(trifluoromethyl)-2,4-bis[(trimethylsilyl)oxy]- CAS No. 7057-43-4](/img/structure/B8747944.png)
Pyrimidine, 5-(trifluoromethyl)-2,4-bis[(trimethylsilyl)oxy]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrimidine, 5-(trifluoromethyl)-2,4-bis[(trimethylsilyl)oxy]- is a chemical compound with the molecular formula C11H19F3N2O2Si2 and a molar mass of 324.45 g/mol It is characterized by the presence of trifluoromethyl and trimethylsilyloxy groups attached to a pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, 5-(trifluoromethyl)-2,4-bis[(trimethylsilyl)oxy]- typically involves the reaction of 5-trifluoromethyluracil with trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
5-Trifluoromethyluracil+2(Trimethylsilyl chloride)→Pyrimidine, 5-(trifluoromethyl)-2,4-bis[(trimethylsilyl)oxy]-
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
Pyrimidine, 5-(trifluoromethyl)-2,4-bis[(trimethylsilyl)oxy]- undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyloxy groups can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Hydrolysis: The trimethylsilyloxy groups are susceptible to hydrolysis, leading to the formation of 5-trifluoromethyluracil.
Common Reagents and Conditions
Substitution: Reagents such as halides or nucleophiles can be used to replace the trimethylsilyloxy groups.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of trimethylsilyloxy groups.
Major Products
Substitution: Products depend on the substituent introduced.
Hydrolysis: 5-Trifluoromethyluracil is a common product.
科学研究应用
Pyrimidine, 5-(trifluoromethyl)-2,4-bis[(trimethylsilyl)oxy]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of Pyrimidine, 5-(trifluoromethyl)-2,4-bis[(trimethylsilyl)oxy]- involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The trimethylsilyloxy groups can be hydrolyzed to release active intermediates that interact with enzymes or receptors, modulating their activity .
相似化合物的比较
Similar Compounds
5-Methyl-2,4-bis(trimethylsilyloxy)pyrimidine: Similar structure but with a methyl group instead of a trifluoromethyl group.
2,4-Bis(trimethylsilyloxy)thymine: Another pyrimidine derivative with trimethylsilyloxy groups.
Uniqueness
Pyrimidine, 5-(trifluoromethyl)-2,4-bis[(trimethylsilyl)oxy]- is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications.
属性
CAS 编号 |
7057-43-4 |
|---|---|
分子式 |
C11H19F3N2O2Si2 |
分子量 |
324.45 g/mol |
IUPAC 名称 |
trimethyl-[5-(trifluoromethyl)-2-trimethylsilyloxypyrimidin-4-yl]oxysilane |
InChI |
InChI=1S/C11H19F3N2O2Si2/c1-19(2,3)17-9-8(11(12,13)14)7-15-10(16-9)18-20(4,5)6/h7H,1-6H3 |
InChI 键 |
XHBKWMUWFRURGS-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)OC1=NC(=NC=C1C(F)(F)F)O[Si](C)(C)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[4-(2-dimethylaminoethylsulfamoyl)phenyl]acetamide](/img/structure/B8747869.png)
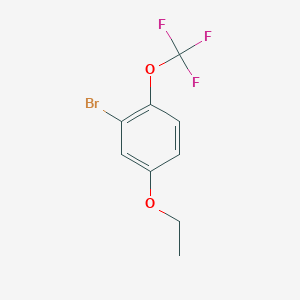
![6-amino-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride](/img/structure/B8747881.png)
![7-Oxo-6,7-dihydro-5H-cyclopenta[B]pyridine-3-carbonitrile](/img/structure/B8747882.png)
